molecular formula C34H39N5O9 B1233385 Suc-Ala-Ala-Pro-Phe-Amc CAS No. 88467-45-2

Suc-Ala-Ala-Pro-Phe-Amc

Cat. No. B1233385
CAS RN: 88467-45-2
M. Wt: 661.7 g/mol
InChI Key: IGKPQFYMWKQDQS-KCXKOMAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Ala-Pro-Phe-AMC is a chemical with the molecular formula of C34H39N5O9 and a molecular weight of 661.712 g/mol . It is also known by several synonyms, including Succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide, Suc-aapf-amc, Succinyl-ala-ala-pro-phe-amc, and others . It is a specific fluorogenic substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase .


Chemical Reactions Analysis

This compound is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .

Scientific Research Applications

Enzyme Activity and Specificity

  • Enzyme Hydrolysis : The fluorogenic peptide substrate "Suc-Ala-Ala-Pro-Phe-Amc" is used to study enzyme activity. For example, it assists in identifying the hydrolysis activity of zinc metallopeptidases in dog pancreas microsomes, where it is cleaved between alanine and phenylalanine positions (Mumford et al., 1980).

  • Protease Activity in Insects : The substrate has been used to investigate protease activity in insects, such as in the hemolymph of Schistocerca gregaria, demonstrating its catalytic specificity for certain peptide bonds (Malik, Amir, & Venekei, 2012).

  • Substrate Specificity Studies : It aids in understanding the substrate specificity of various enzymes. For instance, it helps in distinguishing the enzymatic activities of different proteases, such as Pseudomonas aeruginosa elastase and human leukocyte elastase (Viglio et al., 1999).

Enzyme Inhibition Studies

  • Studying Enzyme Inhibitors : The substrate is pivotal in researching inhibitors of specific enzymes. It's used to test the effectiveness of various inhibitors on enzymes like chymotrypsin and cathepsin G (Kettner & Shenvi, 1984).

  • Radiation-Induced Transformation Inhibition : Research shows that specific protease substrates, including Suc-Ala-Ala-Pro-Phe-MCA, can reduce radiation-induced oncogenic transformation in cells, suggesting the involvement of proteases in the malignant transformation process (Billings, Habres, & Kennedy, 1990).

Enzymatic Hydrolysis and Patterning

  • Chemical Patterning of Peptide Surfaces : This substrate is utilized in experiments demonstrating enzymatic hydrolysis and patterning of chemisorbed peptide films on solid substrates, providing insights into biochemical surface interactions (Turner, Testoff, & Gaber, 1997).

Protease Inhibitor Detection

  • Protease Inhibitor Detection : A novel method using fluorescent protease substrates in gels, including this substrate, has been developed for detecting protease inhibitors, offering increased sensitivity and simplicity in protease inhibitor research (Le, Ohashi, Hirose, & Katunuma, 2005).

Future Directions

There are several potential future directions for the use of Suc-Ala-Ala-Pro-Phe-Amc. For instance, it has been used in the study of osteoarthritis, where it was used to characterize the Proteinase Activated Receptor (PAR) activating enzyme repertoire in human knee joint fluids . Knowledge of the PAR activators present in the human knee joint could guide the study of relevant signaling events and enable future development of novel PAR targeted therapies for osteoarthritis and other inflammatory joint diseases .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-32(45)25(17-22-8-5-4-6-9-22)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,37,45)(H,38,46)(H,41,42)/t20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVUZZZUYBXQGR-KCXKOMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Ala-Ala-Pro-Phe-Amc
Reactant of Route 2
Reactant of Route 2
Suc-Ala-Ala-Pro-Phe-Amc
Reactant of Route 3
Reactant of Route 3
Suc-Ala-Ala-Pro-Phe-Amc
Reactant of Route 4
Reactant of Route 4
Suc-Ala-Ala-Pro-Phe-Amc
Reactant of Route 5
Reactant of Route 5
Suc-Ala-Ala-Pro-Phe-Amc
Reactant of Route 6
Suc-Ala-Ala-Pro-Phe-Amc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.